4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol

Hydrogen bonding Physicochemical profiling Drug-likeness

SAR teams risk uncontrolled variables when substituting generic triazole thiols for this ortho-methoxy regioisomer. This compound delivers the exact HBA count (4), XLogP3 (2.3), and conformational profile required for reproducible structure-activity conclusions. • Ortho-methoxy H-bond acceptor enables intramolecular interactions absent in para/des-methoxy analogs • Free thiol & N4-allyl enable electrophilic halocyclization to thiazolo[2,3-c]triazole systems • Tautomerizable -SH is essential for CYP51 heme-iron chelation & covalent inhibitor design

Molecular Formula C13H15N3O2S
Molecular Weight 277.34 g/mol
Cat. No. B12113096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol
Molecular FormulaC13H15N3O2S
Molecular Weight277.34 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC2=NNC(=S)N2CC=C
InChIInChI=1S/C13H15N3O2S/c1-3-8-16-12(14-15-13(16)19)9-18-11-7-5-4-6-10(11)17-2/h3-7H,1,8-9H2,2H3,(H,15,19)
InChIKeyDABRDESRHVVWCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Baseline Overview


4-Allyl-5-(2-methoxy-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol (CAS 792941-75-4; molecular formula C₁₃H₁₅N₃O₂S; MW 277.34 g/mol) is a 1,2,4-triazole-3-thiol derivative bearing an N4-allyl substituent, a C5-(2-methoxyphenoxy)methyl group, and a thiol/thione moiety at position 3 . The compound is supplied at ≥95% purity by multiple vendors and is classified as a research chemical for laboratory use only . As a member of the broader 1,2,4-triazole-3-thiol family—a scaffold extensively investigated for antimicrobial, anti-inflammatory, and enzyme-inhibitory applications—this specific ortho‑methoxy‑substituted phenoxymethyl analog occupies a distinct structural niche among closely related triazole thiols [1].

Why Generic In-Class Analogs Cannot Substitute


Superficially similar 1,2,4-triazole-3-thiols sharing the allyl and phenoxymethyl framework differ critically in the position and nature of the aryl substituent, producing divergent hydrogen-bonding capacity, lipophilicity, and steric profiles that directly impact molecular recognition and synthetic derivatization potential . The ortho‑methoxy group on the target compound contributes an additional hydrogen‑bond acceptor (HBA count = 4 vs. 3 for the non‑methoxy analog), enables intramolecular interactions absent in the para‑methoxy regioisomer, and alters conformational preferences at the aryl‑ether linkage [1]. Procurement of a generic '4‑allyl‑5‑(phenoxymethyl)‑4H‑1,2,4‑triazole‑3‑thiol' or its para‑methoxy isomer therefore yields a compound with measurably different physicochemical descriptors and reactivity, which can confound structure–activity relationship (SAR) studies and synthetic route reproducibility .

Quantitative Differentiation from Closest Analogs


Ortho-Methoxy Substitution Adds a Hydrogen-Bond Donor

The target compound possesses one hydrogen‑bond donor (thiol –SH) . In contrast, the des‑methoxy analog 4‑allyl‑5‑(phenoxymethyl)‑4H‑1,2,4‑triazole‑3‑thiol (CAS 21358‑15‑6) is reported with an H‑bond donor count of zero, consistent with the thione tautomer predominating under the measurement conditions [1]. This single‑donor difference has practical consequences for solubility, membrane permeability, and target‑binding pharmacophore models. No published H‑bond donor count was located for the para‑methoxy isomer (CAS 669740‑18‑5); however, its computed LogP (2.34) is nearly identical to that of the ortho‑methoxy target (XLogP3 = 2.3), suggesting that the regioisomeric difference is expressed more through H‑bond geometry and steric accessibility than through bulk lipophilicity .

Hydrogen bonding Physicochemical profiling Drug-likeness

Lipophilicity Tuning vs. 4-Methylphenoxy Analog

The target 2‑methoxyphenoxy compound has a computed XLogP3 of 2.3 . Replacement of the methoxy group with a methyl group yields 4‑allyl‑5‑[(4‑methylphenoxy)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (CAS 669709‑47‑1), which exhibits an XLogP3 of 2.7—an increase of 0.4 log units [1]. This difference is large enough to influence predicted intestinal absorption and blood–brain barrier penetration in silico ADME models. The ortho‑methoxy substitution therefore provides a materially less lipophilic starting point than the corresponding 4‑methyl analog, which may be advantageous when lower logP is desired for aqueous compatibility in biochemical assays .

Lipophilicity LogP ADME prediction

Ortho- vs. Para-Methoxy Steric and Electronic Profiles

The target compound places the methoxy substituent at the ortho position of the phenoxy ring, whereas the commercially available isomer 4‑allyl‑5‑[(4‑methoxyphenoxy)methyl]‑4H‑1,2,4‑triazole‑3‑thiol (CAS 669740‑18‑5) carries the methoxy group at the para position . Both share the same molecular formula and nearly identical computed LogP (ortho: XLogP3 = 2.3; para: LogP = 2.34), yet the ortho‑methoxy group introduces proximal steric bulk adjacent to the ether oxygen, restricting conformational freedom and altering the spatial presentation of the hydrogen‑bond acceptor . Literature on ortho‑ vs. para‑methoxy triazole derivatives indicates that the ortho isomer often displays superior tyrosinase inhibition and distinct target‑binding poses in docking studies—differences attributable to altered electron density and steric occlusion at the ortho position . Direct head‑to‑head biological data for this specific pair are not available in the public domain; the differentiation rests on well‑established medicinal chemistry principles of regioisomeric SAR divergence.

Regioisomer differentiation Steric effects Molecular recognition

Allyl–Thiol Dual Handle Enables Halocyclization

The combination of an N4‑allyl group and a free thiol at C3 is a prerequisite for the electrophilic halocyclization reaction that produces thiazolo[2,3‑c][1,2,4]triazole or [1,2,4]triazolo[3,4‑b][1,3]thiazine scaffolds [1]. Galstyan et al. (2022) demonstrated that 4‑allyl‑5‑substituted‑2,4‑dihydro‑3H‑1,2,4‑triazol‑3‑thiones undergo regioselective bromine‑ and iodine‑mediated cyclization, with the product structure governed by the halogen identity and the C5 substituent's electronic nature [2]. The target compound, bearing both the requisite allyl and thiol/thione moieties, is a competent substrate for this transformation. Analogs lacking the free thiol (e.g., S‑alkylated derivatives such as 2‑((4‑allyl‑5‑(2‑methoxyphenyl)‑4H‑1,2,4‑triazol‑3‑yl)thio)‑N‑phenylacetamide, CAS 618441‑12‑6) or the N4‑allyl group (e.g., 4‑ethyl or 4‑methyl congeners) cannot participate in this cyclization manifold, limiting their synthetic utility as diversification platforms [3].

Synthetic diversification Halocyclization Click chemistry

Thiol–Thione Tautomerism for Metal-Coordination

1,2,4‑Triazole‑3‑thiols exist in a tautomeric equilibrium between the thiol (–SH) and thione (=S) forms, a property exploited for metal‑ion chelation and, more recently, as activatable electrophilic warheads in covalent inhibitor design [1]. The target compound's thiol/thione group can coordinate heme iron in CYP51 (as suggested by docking studies on analogous triazole‑3‑thiols), whereas S‑alkylated derivatives (thioethers) lack this capacity . Furthermore, a 2023 study demonstrated that chloromethyl‑activated thiol‑substituted 1,2,4‑triazoles function as tunable covalent warheads with controllable reactivity and selectivity—a mode of action not possible with the corresponding thioether or sulfone analogs [2]. While direct kinetic data for the target compound are not publicly available, the presence of the free thiol is an essential structural prerequisite for both metal‑coordination and covalent‑warhead applications.

Tautomerism Metal coordination Covalent inhibition

Anti-Inflammatory and Antimicrobial Pharmacophore Activity

The 1,2,4‑triazole‑3‑thiol scaffold is a validated pharmacophore for anti‑inflammatory activity through COX inhibition and for antimicrobial effects against Gram‑positive, Gram‑negative, and fungal pathogens [1]. Labanauskas et al. (2004) demonstrated that 5‑(2‑, 3‑, and 4‑methoxyphenyl)‑4H‑1,2,4‑triazole‑3‑thiol derivatives exhibit measurable anti‑inflammatory activity in the carrageenan‑induced rat paw edema model, with the position of the methoxy group (ortho, meta, or para) influencing the magnitude of the effect [2]. Safonov et al. (2022) reported that certain 5‑substituted 1,2,4‑triazole‑3‑thiol derivatives display moderate to high antimicrobial and antifungal effects in serial dilution assays, with alkyl‑substituted members singled out for notable potency [3]. The target compound, incorporating both the validated triazole‑3‑thiol core and an ortho‑methoxyphenoxymethyl substituent, is positioned at the intersection of these established SAR trends. However, compound‑specific MIC or IC₅₀ values are not yet published, and differentiation from close analogs at the biological level remains inferential.

Anti-inflammatory Antimicrobial Triazole pharmacophore

Optimal Application Scenarios


Medicinal Chemistry SAR on Ortho-Methoxy Pharmacophore

Research teams conducting systematic SAR exploration around the 1,2,4‑triazole‑3‑thiol scaffold should procure this specific ortho‑methoxy regioisomer rather than the cheaper para‑methoxy or des‑methoxy analogs. The ortho‑methoxy group provides a unique combination of hydrogen‑bond acceptor geometry, steric occlusion adjacent to the ether oxygen, and a modest lipophilicity (XLogP3 = 2.3) that is measurably lower than the 4‑methyl analog (XLogP3 = 2.7) . Substituting a generic analog would introduce an uncontrolled variable into the SAR matrix and potentially lead to erroneous structure–activity conclusions [1].

Synthetic Methodology for Polyheterocycle Construction

This compound is an ideal substrate for developing and optimizing electrophilic halocyclization protocols that generate thiazolo[2,3‑c][1,2,4]triazole or [1,2,4]triazolo[3,4‑b][1,3]thiazine ring systems . Neither S‑alkylated triazole‑3‑thiols nor N‑ethyl/N‑methyl congeners can serve as surrogates, because the free thiol and the terminal alkene of the allyl group are both mechanistically required. The ortho‑methoxyphenoxymethyl substituent at C5 further provides an electron‑rich aryl group that may influence cyclization regioselectivity, offering an additional variable for reaction optimization [1].

Covalent Inhibitor and Metal-Chelator Discovery

Groups pursuing covalent inhibitor design using activatable electrophilic warheads, or seeking metal‑chelating agents targeting heme‑iron enzymes such as CYP51, must use the free thiol form . Purchasing an S‑alkylated derivative (thioether) would eliminate the tautomerizable –SH/=S group, rendering the compound incapable of coordinating heme iron or forming covalent adducts with target cysteine residues. The target compound's additional ortho‑methoxy H‑bond acceptor may further modulate binding pose within the active site, justifying its selection over the des‑methoxy or para‑methoxy free‑thiol analogs [1].

Physicochemical Benchmarking in Lead Optimization

The ortho‑methoxy compound's distinct H‑bond donor count (1, vs. 0 for the des‑methoxy analog) and its intermediate XLogP3 (2.3) make it a valuable reference point in property‑based drug design matrices. When profiling a series of triazole‑3‑thiol analogs for solubility, permeability, or metabolic stability, including this compound allows teams to isolate the contribution of the ortho‑methoxy H‑bond donor to ADME parameters, separate from the bulk lipophilicity effects that dominate para‑substituted or methyl‑substituted comparator compounds .

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